molecular formula C24H35NO4 B1667297 Biperiden lactate CAS No. 7085-45-2

Biperiden lactate

Cat. No.: B1667297
CAS No.: 7085-45-2
M. Wt: 401.5 g/mol
InChI Key: GLPUBCPQWZZFNJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Biperiden lactate is prepared from biperiden with the aid of lactic acid. The process involves the formation of a sterile solution of this compound in water for injection . The preparation method includes the following steps:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory preparation. The process ensures that the final product contains not less than 95.0 percent and not more than 105.0 percent of the labeled amount of this compound .

Chemical Reactions Analysis

Types of Reactions

Biperiden lactate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Biperiden lactate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another anticholinergic agent with both central and peripheral effects.

    Scopolamine: A muscarinic antagonist used for motion sickness and postoperative nausea.

    Trihexyphenidyl: Used to treat parkinsonism and drug-induced movement disorders.

Uniqueness of Biperiden Lactate

This compound is unique in its specific use for treating parkinsonism and controlling extrapyramidal side effects of neuroleptic drugs. It has a distinct chemical structure that allows it to effectively target muscarinic receptors in the central nervous system .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.C3H6O3/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;1-2(4)3(5)6/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPUBCPQWZZFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O.C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991120
Record name Biperiden lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7085-45-2
Record name Biperiden lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7085-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biperiden lactate [USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biperiden lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactic acid, compound with α-bicyclo[2.2.1]hept-5-en-2-yl-α-phenylpiperidin-1-propanol (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.626
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPERIDEN LACTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TD6C5147
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Akineton (Biperiden lactate)?

A1: Akineton is a centrally acting anticholinergic drug. It primarily exerts its effects by antagonizing muscarinic acetylcholine receptors, particularly the M1 subtype. [, , ]

Q2: What are the downstream effects of Akineton's interaction with muscarinic receptors?

A2: By blocking muscarinic receptors, Akineton inhibits the actions of acetylcholine in the central nervous system. This leads to a reduction in cholinergic activity, which is thought to be responsible for its therapeutic effects in conditions like Parkinson's disease and drug-induced extrapyramidal symptoms (EPS). [, , ]

Q3: How does Akineton's mechanism of action differ from other antiparkinsonian drugs like levodopa?

A3: Unlike levodopa, which aims to increase dopamine levels in the brain, Akineton focuses on restoring the balance between dopamine and acetylcholine. This is particularly relevant in cases where EPS arise from dopamine blockade caused by antipsychotic medications. [, ]

Q4: Does Akineton have any effects on the peripheral nervous system?

A4: While primarily a central anticholinergic, Akineton also exhibits some peripheral anticholinergic and ganglion-blocking effects. These can lead to side effects like dry mouth, blurred vision, and constipation. [, ]

Q5: How does Akineton affect caudate spindle activity in the brain?

A5: Research in cats suggests that Akineton can enhance caudate spindle activity, potentially by suppressing the activating system in the brain. [] Further research is needed to fully understand the implications of this effect.

Q6: What is the molecular formula and weight of Akineton (this compound)?

A6: The molecular formula of this compound is C21H29NO3 · C3H6O3. It has a molecular weight of 411.5 g/mol (Biperiden base) and 507.6 g/mol (this compound).

Q7: Is there any available spectroscopic data for Akineton?

A7: While specific spectroscopic data from these papers is limited, techniques like capillary gas chromatography have been employed for its determination in plasma samples. [] Further research exploring its spectroscopic properties might be beneficial.

Q8: Are there studies on material compatibility, stability, catalytic properties, computational chemistry, or modeling of Akineton?

A8: The provided research papers primarily focus on the clinical application and pharmacological aspects of Akineton. They do not delve into its material compatibility, stability under various conditions, catalytic properties, or computational chemistry and modeling. Further research in these areas could provide valuable insights.

Q9: What is known about the stability and formulation of Akineton, its SHE regulations, and its PK/PD profile?

A9: The provided research papers focus primarily on Akineton's clinical efficacy in specific conditions. They do not provide detailed information on its stability under various conditions, formulation strategies to enhance its bioavailability, adherence to SHE regulations during its development and manufacturing, or comprehensive insights into its ADME properties and in vivo activity. These areas could benefit from further investigation.

Q10: Has research explored targeted drug delivery of Akineton or the use of biomarkers to assess its efficacy? What analytical methods are commonly employed in Akineton research?

A12: The research primarily focuses on Akineton's systemic effects. Information regarding targeted drug delivery approaches to enhance its specificity and minimize off-target side effects is lacking. Similarly, the use of biomarkers to predict treatment response, monitor efficacy, or identify potential adverse effects is not extensively discussed. While capillary gas chromatography has been used for Akineton quantification, the research papers do not delve into a wide range of analytical methods. [] Exploring novel analytical techniques and investigating potential biomarkers could significantly advance Akineton research.

Q11: What is known about Akineton's environmental impact, dissolution properties, and the validation of analytical methods used in its study? What measures ensure its quality and safety?

A13: The provided research focuses primarily on the clinical aspects of Akineton. Information regarding its environmental impact, degradation pathways, and potential ecological consequences is absent. Similarly, data regarding its dissolution rate, solubility in various media, and their impact on its bioavailability and efficacy is limited. While analytical methods like capillary gas chromatography are mentioned, details about their validation (accuracy, precision, specificity) are not extensively provided. [] Furthermore, specific quality control measures implemented during Akineton's development, manufacturing, and distribution to ensure its consistency, safety, and efficacy are not elaborated upon within these research papers. These aspects are crucial for comprehensively understanding the drug's impact and ensuring its safe and effective use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.